Tubulin Polymerization Potency vs Vinblastine
The ultimate product, Tubulysin A, for which this intermediate is a precursor, exhibits significantly greater potency than the clinically used antimitotic agent vinblastine. In a direct head-to-head comparison, Tubulysin A inhibited tubulin polymerization more efficiently than vinblastine in a cell-free system [1].
| Evidence Dimension | Inhibition of tubulin polymerization |
|---|---|
| Target Compound Data | Tubulysin A: Inhibited tubulin polymerization more efficiently than vinblastine. |
| Comparator Or Baseline | Vinblastine: Lower efficiency of inhibition. |
| Quantified Difference | Tubulysin A demonstrated superior efficiency; apparent Ki for interfering with vinblastine binding was 3 µM. |
| Conditions | Cell-free tubulin polymerization assay |
Why This Matters
This superior mechanism-based potency justifies the use of Tubulysin A as an ADC payload, and therefore the procurement of its essential synthetic intermediates.
- [1] Khalil, M. W., Sasse, F., Lünsdorf, H., Elnakady, Y. A., & Reichenbach, H. (2006). Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria. ChemBioChem, 7(4), 678–683. View Source
